molecular formula C11H11NO3 B1275799 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione CAS No. 78027-57-3

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione

Cat. No. B1275799
CAS RN: 78027-57-3
M. Wt: 205.21 g/mol
InChI Key: VCPKAWKGCQTPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is a chemical compound that is part of a broader class of pyrrolidine dione derivatives. These compounds have garnered attention due to their biological activities and potential applications as herbicides. The core structure of pyrrolidine dione is a five-membered lactam ring, which is a cyclic amide, and it is known for its presence in various natural products and synthetic compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of pyrrolidine dione derivatives, including those similar to 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione, typically involves the reaction of aroyl acetates with N-substituted glycine esters . Another method includes the reaction of 3-pyrroline-2-one derivatives with aliphatic amines . These synthetic routes are designed to introduce various substituents on the pyrrolidine dione core, which can significantly affect the biological activity of the resulting compounds. The synthesis processes are confirmed using techniques such as 1H NMR spectroscopy and elemental analyses .

Molecular Structure Analysis

The molecular structure of pyrrolidine dione derivatives is characterized by the presence of a lactam ring. The derivatives often contain various substituents that can influence the compound's geometry and electronic properties. For instance, the X-ray crystal structure determination has been used to confirm the molecular structure of certain pyrrolidine dione derivatives . These structural determinations are crucial for understanding the relationship between the structure of these compounds and their biological activities.

Chemical Reactions Analysis

Pyrrolidine dione derivatives can undergo various chemical reactions, which are essential for their biological activity and potential applications. For example, the reaction of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate leads to the formation of furo[2,3-b]pyridines, which is a different reaction scheme compared to reactions with six-membered cyclic enamines . These reactions are not only important for synthesizing new compounds but also for understanding the reactivity of the pyrrolidine dione core.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and reactivity. The herbicidal activity of these compounds, for example, is found to be dependent on the presence of suitable electron-donating substituents at specific positions on the phenyl ring . The analysis of these properties is essential for the development of compounds with desired biological activities.

Scientific Research Applications

  • Pharmaceuticals and Drug Discovery

    • Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • For example, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
  • Organic Synthesis

    • Pyrrolidine-2,5-dione compounds are also used in organic synthesis .
    • For instance, Niknam et al. synthesized a variety of 2,3,4,5-tetrasubstituted pyrroles through the one-pot multistep reaction of substituted aldehydes, NH4OAc, and 1,3-dicarbonyl compound by using carbene precursors in the presence of NaOH in absolute ethanol under reflux condition .
  • Material Science

    • Benzyl-3-hydroxypyridinium chloride, a chemical compound similar to “1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione”, is utilized in material science, contributing to advancements in this area.
  • Antimicrobial, Antiviral, Anticancer, Anti-inflammatory, Anticonvulsant Activities

    • Pyrrolidine derivatives, including “1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione”, have been found to exhibit a wide range of important activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
    • For instance, some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
  • Intermediates in Various Chiral Medicines

    • Optically active 3-hydroxy-N-benzylpyrrolidine and its derivatives are widely used as intermediates of various chiral medicines such as carbapenem antibiotics (panipenem), vasodilation (Barnidipine) or antihypertensive (Darifenacine, Lirequill, Clina floxacine) drugs .
  • Preparation of Potent Calcium Antagonist

    • 1-Benzyl-3-pyrrolidinol, a compound similar to “1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione”, was used in the preparation of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .
  • Inhibitor of Disease-Causing Microorganisms

    • Pyrrolidine derivatives, including “1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione”, have been found to exhibit a wide range of important activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
    • Some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
  • Intermediates in Drug Research and Development

    • Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
  • Preparation of Potent Calcium Antagonist

    • 1-Benzyl-3-pyrrolidinol, a compound similar to “1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione”, was used in the preparation of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .
  • Inhibitor of xL3 Motility

    • Compounds similar to “1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione” were discovered to be promising candidates against xL3 motility (IC 50 = 0.78 µM for each), whereas another compound was identified as an efficient inhibitor of L4 development (IC 50 = 3.2 µM) .

Safety And Hazards

The safety information for 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H317, which suggest that the compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/clothing, rinsing cautiously with water for several minutes in case of eye contact, and removing contact lenses if present and easy to do .

properties

IUPAC Name

1-benzyl-3-hydroxypyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPKAWKGCQTPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400560
Record name 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione

CAS RN

78027-57-3
Record name 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heating malic acid with benzylamine in ethanol at 170° C. to give N-benzyl-3-hydroxysuccinimide and reducing with lithium aluminum hydride to give N-benzyl-3-pyrrolidinol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.